molecular formula C29H34N2O2 B2663218 1-(4-butoxybenzyl)-2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole CAS No. 796876-95-4

1-(4-butoxybenzyl)-2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole

Cat. No.: B2663218
CAS No.: 796876-95-4
M. Wt: 442.603
InChI Key: IAHKVDIHZLUEJE-UHFFFAOYSA-N
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Description

1-(4-butoxybenzyl)-2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core substituted with butoxybenzyl and tert-butylphenoxy groups

Preparation Methods

The synthesis of 1-(4-butoxybenzyl)-2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. The preparation methods include:

    Synthetic Routes: The synthesis begins with the preparation of the benzimidazole core, followed by the introduction of the butoxybenzyl and tert-butylphenoxy groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Industrial Production Methods: Industrial production may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

1-(4-butoxybenzyl)-2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-butoxybenzyl)-2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-butoxybenzyl)-2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

1-(4-butoxybenzyl)-2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-[(4-butoxyphenyl)methyl]-2-[(4-tert-butylphenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O2/c1-5-6-19-32-24-15-11-22(12-16-24)20-31-27-10-8-7-9-26(27)30-28(31)21-33-25-17-13-23(14-18-25)29(2,3)4/h7-18H,5-6,19-21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHKVDIHZLUEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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